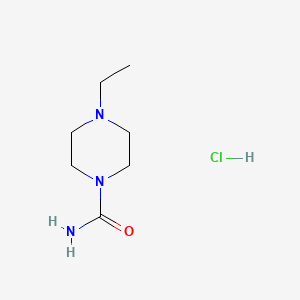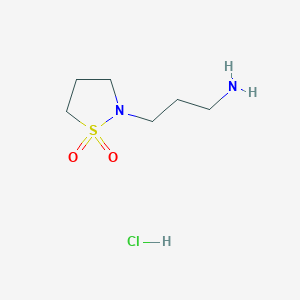
3-chloro-4-(1H-imidazol-1-yl)aniline hydrochloride
Overview
Description
“3-chloro-4-(1H-imidazol-1-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1235439-78-7 . It has a molecular weight of 230.1 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C9H8ClN3.ClH/c10-8-5-7 (11)1-2-9 (8)13-4-3-12-6-13;/h1-6H,11H2;1H . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 230.1 .
Scientific Research Applications
Oligonucleotide Synthesis
Gryaznov and Letsinger (1992) described the use of pyridine hydrochloride/imidazole as an activating agent for nucleoside phosphoramidites, showcasing a preference for phosphitilating hydroxyl groups over nucleoside amino groups. This technique is crucial for synthesizing oligonucleotides, particularly for sequences containing sensitive substituents, indicating the potential role of imidazole derivatives in facilitating selective synthesis processes (Gryaznov & Letsinger, 1992).
Nitration of Aromatic Compounds
Zolfigol et al. (2012) developed an ionic liquid-based reagent for the efficient nitration of aromatic compounds, including anilines. This reagent, by generating nitrogen dioxide in situ, enables the nitration process under milder conditions compared to traditional methods, highlighting the potential of imidazole derivatives in synthetic chemistry applications (Zolfigol et al., 2012).
Metal Ion Sensing
A study by Shree et al. (2019) on anthracene and pyrene-bearing imidazole derivatives as chemosensors for aluminum ions in living cells underscores the potential application of imidazole derivatives in bioimaging and environmental monitoring. These compounds exhibited high selectivity and sensitivity towards Al3+ ions, demonstrating the utility of imidazole-based sensors in detecting metal ions in complex biological and environmental samples (Shree et al., 2019).
Water Decontamination
Mahdi Ahmed et al. (2012) explored the oxidation of aniline-based pharmaceuticals using sulfate radical anion generated by the peroxymonosulfate/cobalt(II) system for water decontamination. This study illustrates the reactivity of imidazole derivatives towards environmental pollutants, offering a pathway for the degradation of persistent organic compounds in water (Mahdi Ahmed et al., 2012).
Electrocatalysis
Qi Ximin et al. (2005) discussed the electropolymerization of aniline in imidazolium-based ionic liquids, showcasing the electrocatalytic properties of the resulting polyaniline in redox reactions. This application emphasizes the potential of imidazole derivatives in developing electroactive and electrocatalytic materials for various technological applications (Qi Ximin et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-imidazol-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13;/h1-6H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNECMKQGKBXGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


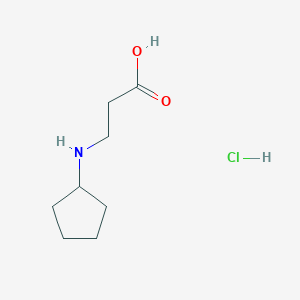
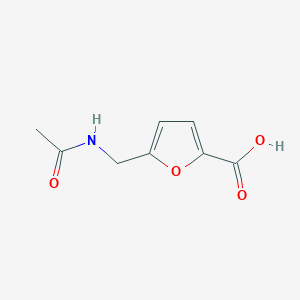
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride](/img/structure/B1520258.png)
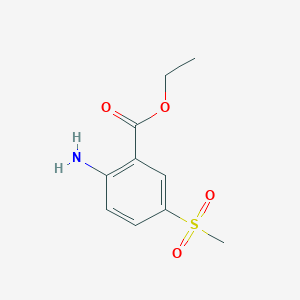
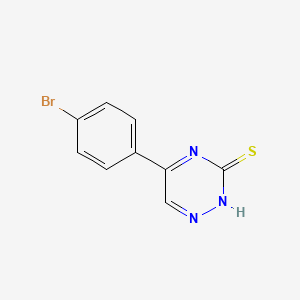

![1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520267.png)
![Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1520268.png)
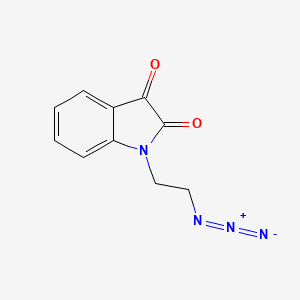
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520270.png)
![4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide](/img/structure/B1520271.png)
